molecular formula C11H17N3O2S B8328181 Ethyl 4-(ethylamino)-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-(ethylamino)-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B8328181
M. Wt: 255.34 g/mol
InChI Key: OEIYXFCEHMXIQJ-UHFFFAOYSA-N
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Patent
US08247408B2

Procedure details

To a solution of ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate (65 g) in THF (1000 mL) and triethylamine (110 mL, 0.81 mole) was added ethylamine (2.0 M in THF, 0.81 mole) at 0° C. This reaction mixture was stirred at room temperature overnight and then solvents were removed on a rotary evaporator. H2O was added and the mixture extracted with ethyl acetate several times. Solvents from the combined organic layers were removed on a rotary evaporator affording 58 g (86% yield) of ethyl 4-(ethylamino)-6-methyl-2-(methylthio)pyrimidine-5-carboxylate. This material was used as such without further purification.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
0.81 mol
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]([S:14][CH3:15])[N:3]=1.[CH2:16]([N:18](CC)CC)[CH3:17].C(N)C>C1COCC1>[CH2:16]([NH:18][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]([S:14][CH3:15])[N:3]=1)[CH3:17]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C(=O)OCC)C)SC
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.81 mol
Type
reactant
Smiles
C(C)N
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
H2O was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate several times
CUSTOM
Type
CUSTOM
Details
Solvents from the combined organic layers were removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NC1=NC(=NC(=C1C(=O)OCC)C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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